H-Ala-Ala-Gly-OH
Overview
Description
H-Ala-Ala-Gly-OH, also known as alanylalanylglycine, is a tripeptide composed of two alanine residues and one glycine residue. Peptides like this compound are fundamental building blocks of proteins and play crucial roles in various biological processes. The sequence of amino acids in peptides determines their structure and function, making them essential for understanding protein chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-Gly-OH involves the formation of peptide bonds between the amino acids alanine and glycine. The process typically requires the protection of amino and carboxyl groups to prevent unwanted side reactions. One common method involves the use of tert-butoxycarbonyl (Boc) protection for the amino group and ester formation for the carboxyl group. The peptide bond formation is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) .
Industrial Production Methods
In industrial settings, solid-phase peptide synthesis (SPPS) is often employed for the large-scale production of peptides like this compound. SPPS involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. This method allows for the efficient and automated synthesis of peptides with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Ala-Gly-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation and Reduction: The peptide can participate in redox reactions, although these are less common for simple peptides.
Substitution: Functional groups on the amino acid side chains can be modified through substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Coupling Reactions: DCC or DIC are commonly used coupling agents in peptide synthesis.
Major Products
The primary products of hydrolysis are the free amino acids alanine and glycine. Other reactions may yield modified peptides or amino acids depending on the specific reagents and conditions used.
Scientific Research Applications
H-Ala-Ala-Gly-OH has several applications in scientific research:
Chemistry: It serves as a model compound for studying peptide bond formation and hydrolysis.
Biology: It is used in studies of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: Peptides like this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Peptides are used in the production of biomaterials and as components in various biochemical assays.
Mechanism of Action
The mechanism of action of H-Ala-Ala-Gly-OH depends on its specific application. In biological systems, peptides can interact with enzymes, receptors, and other proteins to modulate various biochemical pathways. The specific molecular targets and pathways involved vary depending on the context of the research or application .
Comparison with Similar Compounds
Similar Compounds
Ala-Gly: A dipeptide composed of alanine and glycine.
Gly-Ala-Gly: A tripeptide with a different sequence of amino acids.
Ala-Ala: A dipeptide composed of two alanine residues.
Uniqueness
H-Ala-Ala-Gly-OH is unique in its specific sequence of amino acids, which determines its distinct chemical and biological properties. The presence of two alanine residues and one glycine residue gives it unique structural characteristics compared to other peptides .
Properties
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-4(9)7(14)11-5(2)8(15)10-3-6(12)13/h4-5H,3,9H2,1-2H3,(H,10,15)(H,11,14)(H,12,13)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMISHABBKUNFO-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16422-07-4 | |
Record name | L-Alanyl-L-alanylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16422-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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